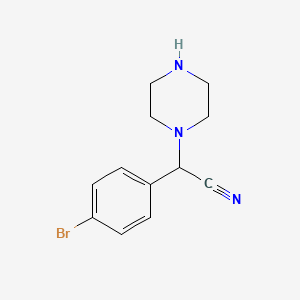
2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile (2-BPA) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is a versatile compound that can be used as a reagent, catalyst, or intermediate in a variety of chemical and biochemical processes. 2-BPA is a piperazine derivative, which is a type of heterocyclic compound containing two nitrogen atoms connected by a single bond. The presence of a bromine atom in the ring structure of 2-BPA makes it an interesting compound for various scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study described the synthesis of novel derivatives with potential antimicrobial activities, showing these compounds could be as effective or even more so than conventional medicines (Zaidi et al., 2021). This demonstrates the compound's relevance in developing new antimicrobial agents.
Electrochemical Oxidation
Research on the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives revealed a unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012). This study opens up new possibilities for the synthesis of complex organic compounds using electrochemical methods.
Cyclization to Piperazine-2,5-diones
A Dieckmann cyclization route to piperazine-2,5-diones was explored, showcasing a method to form these compounds from acetonitrile and other precursors, highlighting the versatility of piperazine derivatives in organic synthesis (Aboussafy & Clive, 2012).
Antibacterial Activities of Piperazine Derivatives
Another study synthesized piperazine derivatives and evaluated their antibacterial activities, finding some compounds exhibited significant effectiveness against various bacterial strains (Qi, 2014). This research contributes to the search for new antibacterial agents.
Synthesis and Anti-proliferative Properties
A compound structurally similar to 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile was synthesized and its anti-proliferative properties against colorectal cancer cell lines were examined. The compound induced apoptosis and altered gene expression favoring cell death (Ahagh et al., 2019).
properties
IUPAC Name |
2-(4-bromophenyl)-2-piperazin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWJNCXBTLEMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

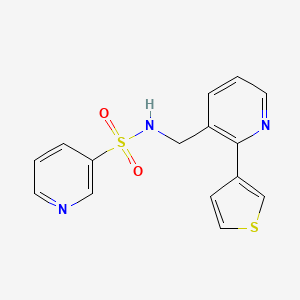
![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)
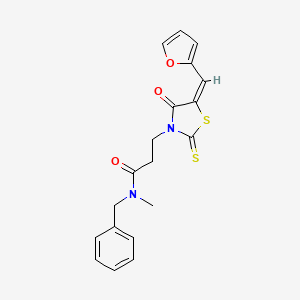
![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)
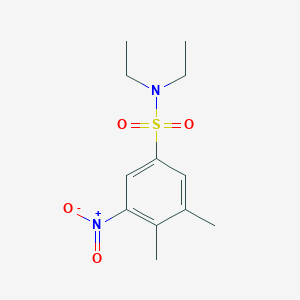
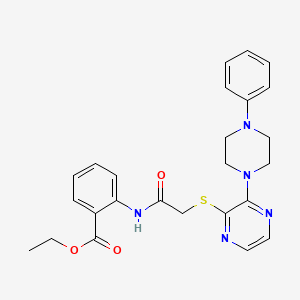
![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)


![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)